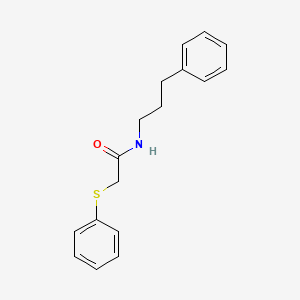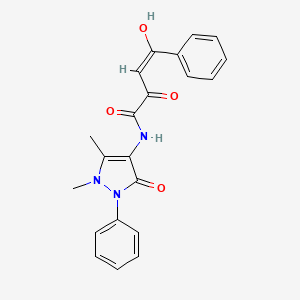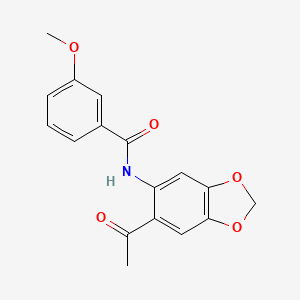
N-(3-phenylpropyl)-2-(phenylthio)acetamide
Descripción general
Descripción
Acetamides are a class of compounds characterized by the presence of an acetamide functional group attached to an aromatic or alkyl substituent. They are of significant interest in pharmaceutical and materials science research due to their diverse chemical properties and biological activities. This discussion focuses on the synthesis, molecular structure analysis, chemical reactions, and physical and chemical properties of acetamide derivatives, using insights from related compounds as a basis for understanding.
Synthesis Analysis
Acetamide derivatives are synthesized through various chemical reactions, often involving acylation, esterification, and amide formation steps. For instance, the synthesis process can include the acetylation of amines followed by reaction with specific reagents to introduce desired substituents, demonstrating the versatility in synthesizing acetamide compounds with complex structures (Sharma et al., 2018).
Molecular Structure Analysis
The molecular structure of acetamide derivatives is elucidated using techniques like X-ray crystallography, NMR, and computational modeling. These analyses reveal the geometrical parameters, conformations, and intermolecular interactions, providing insights into the compound's three-dimensional arrangement and stability (Nayak et al., 2014).
Chemical Reactions and Properties
Acetamide derivatives participate in various chemical reactions, reflecting their reactivity and functional group transformations. These reactions can include nucleophilic substitution, condensation, and redox processes, highlighting the chemical versatility of acetamide compounds. The reactivity is often influenced by the substituents attached to the acetamide nitrogen and the adjacent carbon atom (Ishmaeva et al., 2015).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. These properties are determined by the compound's molecular structure and intermolecular forces. For example, hydrogen bonding and van der Waals interactions significantly affect the compound's phase behavior and solubility (Saravanan et al., 2016).
Chemical Properties Analysis
The chemical properties of acetamide derivatives, including acidity, basicity, and reactivity towards various reagents, are influenced by the electronic effects of substituents on the acetamide group. Studies on these compounds provide valuable insights into their potential applications and chemical behavior under different conditions (Lukose et al., 2015).
Propiedades
IUPAC Name |
N-(3-phenylpropyl)-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c19-17(14-20-16-11-5-2-6-12-16)18-13-7-10-15-8-3-1-4-9-15/h1-6,8-9,11-12H,7,10,13-14H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFRPBLSMPMMIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)CSC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24795964 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-ethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4847731.png)
![N-{2-[(2-fluorobenzyl)thio]ethyl}-N'-phenylurea](/img/structure/B4847733.png)
![N-(4-chlorophenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4847738.png)

![methyl 4,5-dimethoxy-2-{[(2,4,5-trichlorophenoxy)acetyl]amino}benzoate](/img/structure/B4847743.png)
![2-(2-hydroxyethyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4847747.png)
![N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bis[3-(2-thienyl)acrylamide]](/img/structure/B4847755.png)

![4-[(4-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)methyl]-6-ethyl-2H-chromen-2-one](/img/structure/B4847775.png)


![2-(2-{[(4-bromophenyl)amino]methyl}phenoxy)-N-(3-methylphenyl)acetamide](/img/structure/B4847781.png)
![methyl 2-[({[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4847788.png)